Cholesteryl methyl carbonate
Overview
Description
Cholesteryl methyl carbonate is a compound that has been studied for its unique properties, particularly in the context of liquid crystal research. The compound is a derivative of cholesterol, a fundamental component of cell membranes, and is modified to include a carbonate group. This modification imparts distinctive physical and chemical properties that have been explored in various studies.
Synthesis Analysis
The synthesis of cholesteryl methyl carbonate and related compounds typically involves a coupling reaction or ring-opening polymerization. For instance, cholesteryl moiety-containing cyclic carbonate monomers were synthesized through a coupling reaction, with the length of the flexible spacer varying . Another study synthesized a main-chain biodegradable liquid crystal derived from cholesteryl derivative end-capped poly(trimethylene carbonate) via ring-opening polymerization initiated by a cholesteryl derivative . These methods demonstrate the versatility in synthesizing cholesteryl carbonate derivatives.
Molecular Structure Analysis
The molecular structure of cholesteryl methyl carbonate has been characterized using various spectroscopic techniques. For example, the electron paramagnetic resonance (EPR) of γ-irradiated single crystals of cholesteryl methyl carbonate was studied, revealing the presence of radiation damage centers . The crystal structure of cholesteryl methyl carbonate was determined to be monoclinic with specific unit cell parameters, providing insights into its molecular arrangement .
Chemical Reactions Analysis
Cholesteryl methyl carbonate and its derivatives have been used to initiate polymerization reactions. Spontaneous polymerization of methyl methacrylate (MMA) was observed in the presence of a cholesteric liquid crystal, cholesteryl 2-(ethoxy ethoxy) ethyl carbonate, suggesting a complex formation between the monomer and the cholesteryl derivative . Similarly, radical polymerization of MMA was initiated by cholesteryl oleyl carbonate, another derivative, indicating the potential of these compounds to act as initiators in polymerization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cholesteryl methyl carbonate derivatives have been extensively studied. The liquid crystal properties of these compounds are of particular interest. For example, the mesophase properties and thermal behavior of new cyclic carbonate monomers with cholesteryl moieties were characterized, showing that the mesophase range narrowed as the number of methylene units in the flexible chain increased . The temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues, including a cholesteryl carbonate, were characterized, revealing differences in phase transitions and molecular dynamics compared to their ester counterparts . The crystal structure and microstructure of cholesteryl oleyl carbonate were determined, providing insights into the size, strain, and conformational disorder of crystallites .
Scientific Research Applications
1. Mesomorphic Properties
Cholesteryl methyl carbonate exhibits mesomorphic properties, including cholesteric mesophases and cholesteric colors. These properties are evident in a series of cholesteryl alkyl carbonates synthesized from cholesteryl chloroformate and high-purity l-alkanols. The cholesteric mesophases and colors were observed using optical methods and differential scanning calorimetry (Elser, Pohlmann, & Boyd, 1973).
2. NMR Spectroscopy in Liquid Crystals
Nuclear magnetic resonance (NMR) spectroscopy studies on cholesteric liquid crystals, including cholesteryl methyl carbonate, provide insights into the 'blue phase' of these materials. The NMR spectra in the cholesteric phase exhibit distinctive features compared to isotropic phase spectra, indicating long-range orientational order (Shivaprakash & Prasad, 1982).
3. EPR Study of γ-Irradiated Cholesteryl Methyl Carbonate
Electron paramagnetic resonance (EPR) studies of γ-irradiated single crystals of cholesteryl methyl carbonate help in understanding radiation damage centers. These studies, conducted across different temperatures, identified CH₃CH₂CH radical as a primary radiation damage center (Aras et al., 2014).
4. Crystal Structure Analysis
The crystal structure of cholesteryl methyl carbonate has been determined, revealing its monoclinic space group and specific crystallographic parameters. This analysis is crucial for understanding its molecular arrangement and potential applications (Sridhar et al., 1992).
5. Infrared Spectroscopy of Liquid Crystals
Infrared spectroscopy studies on cholesteryl alkyl carbonates, including cholesteryl methyl carbonate, provide valuable information on molecular structures and phase behavior. These studies help in correlating molecular structures with mesomorphic properties (Shivaprakash, Rajalakshmi, & Prasad, 1980).
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMGDIMLSAAHJQ-OHPSOFBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl methyl carbonate | |
CAS RN |
15507-52-5 | |
Record name | Cholesteryl methyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15507-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl methyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(methyl carbonate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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